Butyl 3-butoxypropanoate
Description
Current Understanding and Research Gaps
Current scientific inquiry into Butyl 3-butoxypropanoate has established a solid foundation regarding its synthesis and fundamental properties. The most well-documented method for its preparation is the acid-catalyzed esterification of 3-butoxypropanoic acid with butanol. This reaction typically employs Brønsted acid catalysts like sulfuric acid or p-toluenesulfonic acid and is conducted under reflux conditions to achieve high yields. The mechanism involves the protonation of the carboxylic acid, followed by a nucleophilic attack by butanol and subsequent dehydration.
The physical and chemical characteristics of this compound have been cataloged, providing essential data for its application. However, a significant portion of the available data, such as specific boiling and melting points, remains to be definitively published in comprehensive scientific literature, with some sources indicating these values as not available. chemsynthesis.com While its enthalpy of vaporization has been studied, a complete thermochemical profile is not yet fully established. nist.gov
A primary research gap lies in the detailed investigation of its reaction kinetics under various catalytic conditions beyond standard Brønsted acids. While the use of sulfuric acid is common for economic reasons in esterification, exploring heterogeneous catalysts could offer advantages in terms of separation and reusability, an area that remains underexplored for this specific ester. jchr.org Furthermore, while its role as a solvent is widely acknowledged, there is a lack of in-depth studies on its interaction parameters with a broader range of solutes and polymers.
Broad Applications and Interdisciplinary Significance
The applications of this compound are diverse, highlighting its interdisciplinary importance. Its function as a solvent is a cornerstone of its utility, finding use in organic synthesis, particularly in esterification processes where it can dissolve a wide array of organic compounds.
In the materials science sector, it is a key component in the formulation of coatings, adhesives, and sealants. europa.eu Its favorable evaporation rate and compatibility with various resins enhance the performance of these materials by improving adhesion and flexibility. Furthermore, it acts as a plasticizer in polymer production, increasing the workability and flexibility of plastic materials, which is crucial for manufacturing items like flexible films. google.com
The compound's sensory properties are leveraged in the fragrance and flavor industry due to its characteristic fruity odor. molnova.com It is employed to enhance the scent profiles of products such as perfumes. Additionally, its solvent properties make it an effective component in cleaning agents, where it aids in dissolving grease and dirt. The European Chemicals Agency (ECHA) also notes its use in leather treatment products and polymers. europa.eu
The interdisciplinary significance is further underscored by its use in biological research as a solvent for the extraction and purification of biomolecules.
Historical Context within Ester Chemistry
Esters, as a class of chemical compounds, are derived from an acid in which at least one hydroxyl group is replaced by an organyl group. wikipedia.org Their synthesis and reactions form a fundamental part of organic chemistry. The formation of esters, such as this compound, is most commonly achieved through the Fischer esterification reaction, a method that has been a staple in organic synthesis for over a century. This reaction involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.
Historically, the development of industrial processes for ester production was driven by their utility as solvents, plasticizers, and fragrances. wikipedia.org The chemistry of esters evolved significantly with the advent of new catalytic methods. While early esterifications relied on strong mineral acids, the 20th century saw the introduction of a variety of catalysts, including solid acid catalysts, to improve efficiency and simplify purification. jchr.org
Another significant reaction in ester chemistry is transesterification, the process of converting one ester to another, which is widely used in the production of polyesters and biofuels. wikipedia.org While specific historical milestones for this compound are not extensively documented, its synthesis and applications are a direct result of the broader advancements in ester chemistry. A reference to its synthesis appeared in the Journal of the American Chemical Society in 1946, placing its formal scientific documentation in the mid-20th century. chemsynthesis.com The continued use and research into this compound are built upon the foundational principles of ester synthesis and reactivity established over decades of chemical research.
Data and Properties of this compound
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₁H₂₂O₃ | chemsynthesis.comnist.gov |
| Molecular Weight | 202.29 g/mol | chemsynthesis.comnist.govglpbio.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| CAS Number | 14144-48-0 | chemsynthesis.comnist.gov |
| Physical Form | Liquid | sigmaaldrich.com |
| InChI Key | BMOACRKLCOIODC-UHFFFAOYSA-N | nist.govsigmaaldrich.com |
| Storage Temperature | Room Temperature (Sealed in Dry Conditions) | glpbio.comsigmaaldrich.com |
Table 2: Synthesis Parameters for Acid-Catalyzed Esterification
| Parameter | Typical Range/Condition | Source(s) |
|---|---|---|
| Reactants | 3-butoxypropanoic acid and butanol | |
| Catalyst | Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) | |
| Catalyst Loading | 1–5 wt% | |
| Molar Ratio (Acid:Alcohol) | 1:2–1:3 | |
| Reaction Temperature | 110–120°C (Reflux) | |
| Reaction Time | 4–6 hours |
| Yield (Purified) | 90–95% | |
Structure
2D Structure
Properties
IUPAC Name |
butyl 3-butoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-3-5-8-13-10-7-11(12)14-9-6-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOACRKLCOIODC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10324365 | |
| Record name | butyl 3-butoxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10324365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14144-48-0 | |
| Record name | NSC406516 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406516 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | butyl 3-butoxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10324365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
De Novo Synthesis of Butyl 3-butoxypropanoate
The most fundamental and widely employed method for synthesizing this compound is through the direct esterification of 3-butoxypropanoic acid with butanol.
The Fischer esterification, a classic organic reaction, forms the basis of this synthetic route. masterorganicchemistry.com In this process, 3-butoxypropanoic acid is reacted with butanol in the presence of an acid catalyst to yield this compound and water. masterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the product side, the water formed is typically removed, often through azeotropic distillation. chemguide.co.uk
A variety of acid catalysts can be employed to facilitate this reaction. Traditionally, strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) have been used. These catalysts are effective but can present challenges in terms of corrosiveness and separation from the reaction mixture.
More recent innovations have explored the use of solid acid catalysts and other more environmentally benign systems. While specific research on alkaline earth metal salts as primary catalysts for this particular esterification is not extensively detailed in the provided search results, the broader field of esterification catalysis is continually evolving. For instance, recent patents have highlighted the use of aluminum-based systems like aluminum oxalate (B1200264) and aluminum citrate (B86180), which can offer high conversion and selectivity at milder temperatures.
Transesterification offers an alternative de novo pathway. This involves reacting a different ester of 3-butoxypropanoic acid, such as the methyl or ethyl ester, with butanol. This method can be catalyzed by bases like sodium methoxide (B1231860) or by specific metal compounds. googleapis.com For example, titanium alkoxides, such as titanium (IV) isopropoxide, and certain tin compounds like dibutyltin (B87310) diacetate, have been shown to be effective and highly selective catalysts for the transesterification of alkyl 3-alkoxypropionates. googleapis.com
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst System | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Brønsted Acids (H₂SO₄, p-TsOH) | Reflux (110–120°C), 4–6 hours | High conversion rates (up to 95% after purification) | Corrosive, difficult to separate |
| Aluminum-Based Systems | 0–20°C | High conversion (>99%), high selectivity (99%), catalyst recyclability | May be more expensive than traditional catalysts |
| Titanium Alkoxides (e.g., Ti(IV) isopropoxide) | Reflux (e.g., 170°C) | High selectivity, avoids corrosive acids googleapis.com | Requires specific reaction conditions |
| Base Catalysts (e.g., Sodium Methoxide) | 60–80°C | Avoids corrosive acids, can give good yields (80-88%) | Can lead to side reactions if not controlled google.com |
The mechanism of acid-catalyzed esterification, or Fischer esterification, involves several key steps. masterorganicchemistry.com Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com This is followed by a series of proton transfers and the elimination of a water molecule to form the ester. masterorganicchemistry.com All steps in this process are in equilibrium. masterorganicchemistry.com
Kinetic studies are crucial for understanding the rate of reaction and optimizing reaction conditions. For similar esterification reactions, it has been shown that the rate and yield increase with a higher molar ratio of alcohol to acid. ceon.rs The reaction order can vary depending on the specific reactants and conditions. For instance, the esterification of rosin (B192284) with pentaerythritol (B129877) follows a second-order kinetic model. mdpi.com While specific kinetic models for this compound synthesis were not found in the search results, the principles of esterification kinetics would apply. The rate of reaction is influenced by factors such as temperature, catalyst concentration, and the molar ratio of the reactants. datapdf.comresearchgate.net
Conversion Pathways from Precursor Molecules
This compound can also be synthesized by chemically modifying precursor molecules that already contain a significant portion of the final structure.
A significant pathway to this compound involves the Michael addition of butanol to butyl acrylate (B77674). Butyl acrylate is a readily available industrial chemical. lookchem.com In this reaction, the butoxide ion (formed from butanol in the presence of a base) acts as a nucleophile and adds to the β-carbon of the acrylate ester. This reaction is a common method for the formation of 3-alkoxypropionate esters. In the synthesis of butyl acrylate itself, this compound can be formed as a byproduct. datapdf.comgoogle.com
Another synthetic approach involves the transformation of hydroxypropionate derivatives. For instance, a protected form of a serine derivative, (S)-tert-butyl 2-amino-3-tert-butoxypropanoate, has been synthesized and utilized in peptide synthesis. nih.govrsc.orgrsc.org While this specific compound is more complex, the underlying principle of modifying a propanoate backbone is relevant. The synthesis of this particular derivative involved the protection of the hydroxyl and carboxylic acid groups of L-serine using tert-butyl acetate (B1210297) in the presence of perchloric acid. researchgate.net Although not a direct route to this compound, this demonstrates the feasibility of manipulating functional groups on a propanoate scaffold to achieve a desired structure.
Optimization of Synthetic Processes for Scalability and Efficiency
For industrial-scale production, optimizing the synthesis of this compound is crucial to maximize yield, minimize costs, and ensure environmental sustainability. Key areas for optimization include catalyst selection, reaction conditions, and process design.
The move towards continuous-flow reactors from traditional batch reactors represents a significant step in enhancing efficiency. Continuous processes can offer better control over reaction parameters, improved heat and mass transfer, and can lead to higher throughput and more consistent product quality.
Catalyst choice is another critical factor. The development of reusable and highly selective catalysts, such as the aforementioned aluminum-based systems or solid acid catalysts, can significantly improve the sustainability and cost-effectiveness of the process. For example, using a KF/Al2O3 catalytic system has been shown to be efficient for Michael additions in a solvent-free setting. lookchem.com
Optimization of reaction parameters such as temperature, pressure, and reactant molar ratios is also essential. Response surface methodology (RSM) is a statistical approach that can be used to systematically study the effects of multiple variables and identify the optimal conditions for a reaction. researchgate.net For instance, in the synthesis of butyl butyrate (B1204436), RSM was used to find the optimal conditions for maximum conversion. researchgate.net
Strategies for Enhanced Yields and Purity
The synthesis of this compound can be approached through various reaction pathways, with significant research dedicated to optimizing catalysts and reaction conditions to improve efficiency and product quality.
One of the most conventional methods is the acid-catalyzed esterification of 3-butoxypropanoic acid with butanol. Traditional Brønsted acid catalysts such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are frequently utilized. To drive the reaction towards completion and enhance yields, a molar excess of butanol (typically a 1:2 to 1:3 ratio of acid to alcohol) is used. These reactions are generally conducted under reflux conditions, at temperatures between 110–120°C for 4 to 6 hours. While crude yields are typically in the range of 70–85%, they can be increased to 90–95% after purification.
Transesterification offers an alternative route, reacting methyl or ethyl 3-butoxypropanoate with butanol. This method is often catalyzed by bases like sodium methoxide and can be performed at lower temperatures (60–80°C), yielding 80–88% of the desired product with fewer side products.
For industrial-scale production, continuous-flow esterification is favored due to its efficiency. In a typical setup, 3-butoxypropanoic acid and butanol are reacted in a tubular reactor containing an immobilized sulfuric acid catalyst. This method can achieve a 98% conversion rate within a residence time of 30–45 minutes at 100°C.
Recent innovations in catalysis have led to the development of more sustainable and efficient systems. For instance, aluminum-based catalysts like aluminum oxalate and aluminum citrate have shown remarkable activity. These catalysts enable the reaction to proceed at much lower temperatures (0–20°C) and achieve over 99% conversion with 99% selectivity. The lower activation energy required for these aluminum systems, compared to traditional sulfuric acid catalysis, facilitates synthesis at ambient temperatures.
Another synthetic approach involves the use of basic catalysts with 3-hydroxypropionic acid (3-HP) and butanol. google.comgoogleapis.com The yield of this compound in this process is highly dependent on the catalyst used, with magnesium hydroxide (B78521) showing higher efficacy than calcium hydroxide or sodium hydroxide. google.comgoogleapis.com In one documented instance, using Mg(OH)₂ as a catalyst in a reactor heated to 220°C resulted in a 48% yield of this compound. google.comgoogleapis.com
The optimization of reaction conditions also plays a crucial role. Studies have shown that solvent-free conditions are often preferred in industrial processes, leading to high yields. For laboratory-scale synthesis, azeotropic removal of water using solvents like toluene (B28343) can be employed, though solvent-free reactions have been shown to provide higher yields (92%) in a shorter reaction time (2.5 hours).
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst System | Reactants | Temperature (°C) | Yield/Conversion | Key Advantages |
|---|---|---|---|---|
| Brønsted Acids (H₂SO₄, p-TsOH) | 3-Butoxypropanoic Acid + Butanol | 110–120 | 90–95% (purified) | Well-documented, established method. |
| Base Catalysts (NaOMe) | Methyl/Ethyl 3-butoxypropanoate + Butanol | 60–80 | 80–88% | Avoids corrosive acids, reduced side products. |
| Immobilized H₂SO₄ (Continuous Flow) | 3-Butoxypropanoic Acid + Butanol | 100 | 98% (conversion) | High efficiency, suitable for industrial scale. |
| Aluminum-Based (Oxalate, Citrate) | Ester Precursors | 0–20 | >99% (conversion), 99% (selectivity) | High selectivity, ambient temperature, catalyst recyclability. |
| Basic Catalysts (Mg(OH)₂) | 3-Hydroxypropionic Acid + Butanol | 220 | 48% | Utilizes a different starting material. google.comgoogleapis.com |
Minimization of Chromatographic Separation Requirements
A key objective in modern chemical synthesis is to develop processes that are not only high-yielding but also minimize the need for costly and time-consuming purification techniques like column chromatography. For this compound, this is primarily achieved through two main strategies: optimizing the synthesis to yield a high-purity crude product and employing efficient non-chromatographic purification methods.
The pursuit of high-purity synthesis directly reduces the reliance on subsequent separation steps. By achieving very high conversion and selectivity, the crude reaction mixture contains minimal impurities, side products, or unreacted starting materials. As noted, the use of advanced catalytic systems, such as aluminum oxalate and aluminum citrate, which boast over 99% conversion and 99% selectivity, exemplifies this approach. A product of such high purity may only require a simple work-up, such as filtration to remove the solid catalyst and washing, thereby circumventing the need for chromatography.
In syntheses where impurities remain, non-chromatographic purification techniques are highly effective. For this compound, fractional distillation under reduced pressure is a documented method to achieve high purity (99.5%). This physical separation method is scalable and avoids the solvents and solid supports inherent to chromatography.
Table 2: Purification Parameters for this compound
| Purification Method | Conditions | Achieved Purity |
|---|---|---|
| Fractional Distillation | 120–122°C at 20 mmHg | 99.5% |
Furthermore, the principles of minimizing chromatographic separation can be inferred from scalable synthetic procedures for related compounds. rsc.orgresearchgate.netrsc.org Often, strategic work-up procedures are sufficient to isolate a product of adequate purity. For instance, in some syntheses, quenching the reaction and causing the product to precipitate, followed by simple filtration and washing with chilled water, can effectively remove impurities. rsc.orgnih.gov The choice of a heterogeneous or immobilized catalyst, such as Amberlyst-15 resin, also simplifies purification, as the catalyst can be easily removed by filtration at the end of the reaction. google.comgoogleapis.com These methodologies, which focus on producing a purer initial product and utilizing classical purification techniques, are central to minimizing the dependence on chromatographic separation in the synthesis of this compound.
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Butyl 3-butoxypropanoate. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.
Proton NMR (¹H NMR) provides detailed information about the number of different types of protons and their neighboring atoms. The structure of this compound (CH₃CH₂CH₂CH₂-O-CH₂CH₂-CO-O-CH₂CH₂CH₂CH₃) contains several distinct proton environments. The expected signals in a ¹H NMR spectrum are characterized by their chemical shift (δ) in parts per million (ppm), their multiplicity (e.g., triplet, quartet), and their integration (relative number of protons).
Protons closer to electronegative oxygen atoms are "deshielded" and appear further downfield (higher ppm values). oregonstate.edulibretexts.org For instance, the methylene (B1212753) protons adjacent to the ether oxygen (O-CH₂ ) and the ester oxygen (COO-CH₂ ) are expected to have higher chemical shifts than the alkane-like methylene protons in the butyl chains. oregonstate.edu The protons on the carbon adjacent to the carbonyl group (CH₂ -C=O) typically resonate in the 2-2.5 ppm range. orgchemboulder.com The terminal methyl groups (-CH₃) are the most shielded and appear furthest upfield (lowest ppm value).
Expected ¹H NMR Data for this compound
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single peak, allowing for confirmation of the total number of carbon atoms in the structure.
The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. libretexts.org The carbonyl carbon (C=O) of the ester group is the most deshielded and appears furthest downfield, typically in the 170-185 ppm range. libretexts.org Carbons bonded to oxygen atoms (C-O) in ethers and esters resonate in the 60-80 ppm region. oregonstate.edu The remaining aliphatic carbons of the butyl chains appear at lower chemical shifts (upfield), generally between 10-40 ppm. researchgate.netpsu.edu
Expected ¹³C NMR Data for this compound
Mass Spectrometry (MS) for Molecular Identification and Purity Assessment
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and aiding in its structural elucidation.
Electrospray ionization (ESI) is a soft ionization technique particularly suited for analyzing moderately polar and thermally fragile molecules like esters without causing significant fragmentation. jove.com In ESI-MS, the sample is ionized by creating a fine spray of charged droplets, from which intact molecular ions are generated. jove.com
For this compound (Molecular Formula: C₁₁H₂₂O₃, Molecular Weight: 202.29 g/mol ), the ESI mass spectrum, typically run in positive ion mode, would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 203.3. It is also very common to observe adducts with alkali metal ions present in the sample or solvent, such as the sodium adduct [M+Na]⁺ at m/z ≈ 225.3 or the potassium adduct [M+K]⁺ at m/z ≈ 241.2. jove.comnih.gov The high accuracy of this molecular weight confirmation is crucial for verifying the identity of the synthesized product. Tandem MS (MS/MS) experiments can be performed, where the molecular ion is selected and fragmented to provide further structural information based on the resulting ion patterns. rsc.org
Chromatographic Techniques for Separation and Quantification
Chromatography is essential for separating the components of a mixture, making it a cornerstone for monitoring chemical reactions and assessing the purity of the final product.
Gas Chromatography (GC) is the premier analytical method for the analysis of volatile and thermally stable compounds like this compound. americanpharmaceuticalreview.com The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.
In the context of synthesizing this compound, for example through the esterification of 3-butoxypropanoic acid with butanol or a transesterification reaction, GC is an invaluable tool for reaction monitoring. researchgate.netresearchgate.net By taking aliquots from the reaction mixture over time and analyzing them by GC, chemists can track the consumption of starting materials and the formation of the desired ester product. researchgate.net This allows for the optimization of reaction conditions such as temperature, time, and catalyst concentration.
Following the reaction, GC coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used to determine the purity of the isolated this compound. scielo.br The technique can effectively separate the final product from any unreacted starting materials, by-products, or residual solvents, allowing for accurate quantification of its purity. americanpharmaceuticalreview.comscielo.br
Compound Index
Liquid Chromatography (HPLC, LC-MS, UPLC) for Purity and Mixture Analysis
Liquid chromatography stands as a cornerstone technique for the separation, identification, and quantification of this compound in various matrices. High-Performance Liquid Chromatography (HPLC), along with its advanced iterations, Ultra-High-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are particularly vital for assessing the compound's purity and analyzing its presence in complex mixtures.
Research and industrial applications rely on these methods to ensure product quality and monitor reaction processes. For instance, preparative HPLC is employed to obtain high-purity this compound, achieving purities of up to 99.9%. Commercial suppliers often use HPLC to certify the purity of their products, with typical specifications being greater than 98%. molnova.com
In the context of reaction monitoring, chromatographic techniques are indispensable. The synthesis of this compound, which can be formed from butyl acrylate (B77674), is often monitored by gas chromatography (GC), but HPLC and LC-MS are also used for analyzing the reaction products. googleapis.comgoogle.com For example, in syntheses involving related alkoxypropionate esters, reaction solutions are analyzed to determine the yield of the target compound alongside by-products and unreacted starting materials. googleapis.com
LC-MS, which combines the separation power of liquid chromatography with the mass identification capabilities of mass spectrometry, is particularly powerful for analyzing complex mixtures. While specific research detailing LC-MS methods for this compound is limited, methodologies for similar compounds provide a framework. For related analyses, HPLC-MS is used for the centesimal quantification of complex ester compounds, achieving a limit of quantification (LOQ) of approximately 1%. analytice.com UPLC, which uses smaller particle-size columns, offers faster analysis times and higher resolution, making it suitable for high-throughput screening and detailed impurity profiling. sielc.comsielc.com For MS-compatible methods, volatile buffers like formic acid are substituted for non-volatile acids such as phosphoric acid in the mobile phase. sielc.comsielc.com
| Parameter | HPLC | LC-MS | UPLC |
| Primary Use | Purity assessment, preparative separation, quantification. | Identification in complex mixtures, quantification, structural elucidation. analytice.comnih.gov | High-throughput screening, fast purity analysis, improved resolution. sielc.comepo.org |
| Purity Achieved | Can exceed 99.5% for analytical and 99.9% for preparative methods. | Dependent on chromatographic separation; provides mass confirmation of purity. | High-resolution separation allows for precise impurity profiling. |
| Detector | UV, Refractive Index (RI) | Mass Spectrometer (MS), UV-Vis (DAD/PDA) | UV, MS |
| Typical Mobile Phase | Acetonitrile, water, methanol. sielc.comsielc.com | Acetonitrile, water with volatile buffers (e.g., formic acid). sielc.com | Similar to HPLC, but with optimized solvent grades for high pressure. |
| Common Application | Quality control for commercial products. molnova.com | Analysis of reaction by-products, metabolite identification. googleapis.comanalytice.com | Rapid analysis in process development and research. sielc.comepo.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound (C₁₁H₂₂O₃), the IR spectrum provides definitive evidence of its key structural features: the ester and ether groups. nist.govnih.gov
The most prominent and easily identifiable absorption in the IR spectrum of this compound is the carbonyl (C=O) stretch of the ester group. This absorption appears as a strong, sharp peak, typically in the range of 1750-1735 cm⁻¹ for saturated aliphatic esters. libretexts.org Studies on similar esters, such as n-butyl acetate (B1210297), show this characteristic C=O peak appearing around 1729 cm⁻¹. uctm.edu
The spectrum also features strong absorptions corresponding to the C-O stretching vibrations of both the ester and ether functionalities. The C-O stretch from the acyl-oxygen portion (C(=O)-O) of the ester is typically found between 1300-1200 cm⁻¹. lumenlearning.com The ether C-O-C stretching vibration and the alkyl-oxygen C-O stretch of the ester group both absorb in the broader 1260-1000 cm⁻¹ region, often resulting in a complex and strong set of peaks. libretexts.org
Additionally, the presence of the butyl alkyl chains is confirmed by C-H stretching and bending vibrations. Strong, sharp absorptions between 3000 cm⁻¹ and 2850 cm⁻¹ are characteristic of the sp³-hybridized C-H bonds in the molecule. lumenlearning.com Weaker bending vibrations for these alkyl groups are observed in the 1470-1350 cm⁻¹ range. lumenlearning.com The absence of a broad absorption band around 3400 cm⁻¹ confirms the lack of a hydroxyl (-OH) group. pressbooks.pub
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Ester (R-C(=O)-O-R') | C=O Stretch | 1750 - 1735 libretexts.org | Strong, Sharp |
| Ester / Ether | C-O Stretch | 1300 - 1000 lumenlearning.comlibretexts.org | Strong |
| Alkyl (C-H) | C-H Stretch | 3000 - 2850 lumenlearning.com | Strong, Sharp |
| Alkyl (C-H) | C-H Bend | 1470 - 1350 lumenlearning.com | Variable |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies of Molecular Structure and Electronic Properties
Quantum chemical studies are fundamental to characterizing the intrinsic properties of Butyl 3-butoxypropanoate, determined by its electron distribution and molecular geometry. These methods solve approximations of the Schrödinger equation to yield detailed information about the molecule's electronic structure.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its optimal three-dimensional structure, bond lengths, bond angles, and the distribution of electron density.
Theoretical studies on simpler, related esters like methyl propanoate and ethyl acetate (B1210297) have successfully used DFT methods, such as B3LYP with a 6-311++G** basis set, to perform conformational analysis. acs.orgacs.org These studies consistently show that the cis, planar form of the O=C-O-C ester group is the most stable conformation due to favorable electronic interactions. acs.orgacs.org For this compound, a similar cis conformation of the ester moiety would be the expected ground state. DFT calculations would also elucidate the preferred orientations of the two butyl chains, which can adopt various staggered conformations (gauche and anti) relative to each other.
Key structural parameters for this compound, such as bond lengths and angles, can be precisely calculated. The results would be analogous to those found for other esters, where the C=O double bond is significantly shorter than the C-O single bonds, reflecting its higher bond order.
Table 1: Predicted Key Geometric Parameters for this compound from DFT Calculations
| Parameter | Predicted Value (Å or °) | Description |
| C=O Bond Length | ~1.21 | The length of the carbonyl double bond. |
| C-O (Ester) Bond Length | ~1.33 | The length of the single bond between the carbonyl carbon and the ester oxygen. |
| O-C (Butyl) Bond Length | ~1.45 | The length of the single bond between the ester oxygen and the butyl group carbon. |
| O-C-C-O Dihedral Angle | ~0° (cis) | The dihedral angle defining the planarity and conformation of the ester group. |
| C-O-C Bond Angle | ~116° | The angle around the ether oxygen atom. |
Note: These values are illustrative, based on typical results for similar esters from DFT calculations. Specific values for this compound would require dedicated computation.
Advanced Exchange-Correlation Functionals in Simulations
The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation (XC) functional, which approximates the complex many-electron interactions. While standard functionals like B3LYP are widely used, advanced functionals can provide more accurate results, especially for systems with non-covalent interactions or complex electronic effects.
Functionals like M06-2X have been shown to be effective for calculations involving thermochemistry, kinetics, and non-covalent interactions. mdpi.com For this compound, which features flexible alkyl chains where dispersion forces are significant, employing a dispersion-corrected functional (e.g., B3LYP-D3 or M06-2X) is crucial for accurately modeling its conformational landscape and intermolecular interactions. chemrxiv.org These advanced functionals would provide a more reliable calculation of the relative energies of different conformers and the energy barriers for rotation around the molecule's single bonds. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical methods are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes and intermolecular interactions in condensed phases (e.g., as a pure liquid or in a solvent).
For this compound, MD simulations can reveal how the flexible butyl and propoxy chains move and fold, exploring the full range of accessible conformations in a liquid state. Such simulations performed on other flexible esters, like glycylglycine (B550881) methyl ester, have successfully characterized the effects of the solvent on conformational flexibility and solvation properties. rsc.org An MD study on this compound would similarly analyze its solvation characteristics and how it interacts with itself and other molecules in a mixture, which is key to understanding its properties as a solvent or plasticizer. The simulations would track the distances and angles between different parts of the molecule and surrounding solvent molecules, yielding radial distribution functions that describe the local liquid structure.
Prediction of Spectroscopic Signatures
Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of compounds.
For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts can be calculated using quantum mechanical methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. modgraph.co.ukresearchgate.net The accuracy of these predictions relies heavily on using a precise molecular geometry, typically obtained from DFT optimization. modgraph.co.uk Studies have shown that combining DFT calculations with a Polarizable Continuum Model (PCM) to account for solvent effects can yield ¹H and ¹³C NMR chemical shifts that are in good agreement with experimental values for various esters. researchgate.net For this compound, this approach would predict the chemical shift for each unique carbon and hydrogen atom, helping to assign peaks in an experimental spectrum.
Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Environment | Predicted Chemical Shift (ppm) |
|---|---|---|
| C1 | C=O (Carbonyl) | 171-173 |
| C2 | -O-C H₂-CH₂-CH₂-CH₃ (Ester) | 64-66 |
| C3 | -O-CH₂-C H₂-C=O | 34-36 |
| C4 | -O-C H₂-CH₂-C=O | 69-71 |
Note: These are representative chemical shift ranges based on computational predictions for similar functional groups. Actual spectra would show distinct peaks for each non-equivalent carbon atom.
Similarly, infrared (IR) spectra can be predicted by calculating the vibrational frequencies of the molecule. These calculations identify the frequencies and intensities of vibrational modes, such as the characteristic C=O stretch of the ester group (typically around 1730-1750 cm⁻¹) and the C-O stretches of the ether and ester functionalities.
Elucidation of Reaction Mechanisms and Energy Landscapes
Theoretical chemistry is a powerful tool for investigating the mechanisms of chemical reactions, mapping out the energy landscapes that connect reactants, transition states, and products. For this compound, a key reaction is hydrolysis, the cleavage of the ester bond by water.
Structure-Property Relationship (SPR) Modeling for Predictive Design
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach that correlates the chemical structure of a molecule with its physical, chemical, or biological properties. researchgate.netacs.org The goal is to develop predictive models based on molecular descriptors—numerical values derived from the chemical structure.
For this compound and related compounds, QSPR models can be developed to predict key solvent properties like boiling point, viscosity, and solubility parameters. nih.gov The process involves:
Descriptor Calculation: Generating a large set of molecular descriptors (e.g., molecular weight, volume, surface area, polarizability, hydrogen bond donor/acceptor counts) for a series of related molecules.
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to create a mathematical equation linking a subset of these descriptors to a specific property. nih.gov
Validation: Testing the model's predictive power on a set of compounds not used in the model's development.
Such models are valuable for the predictive design of new solvents or functional molecules. By inputting the structure of a hypothetical new ester, its properties can be estimated without the need for synthesis and experimental measurement, accelerating the discovery of molecules with desired characteristics. The properties of glycol ethers, which also contain ether and alkyl functionalities, have been successfully modeled, indicating that a similar approach would be effective for this compound. sigmaaldrich.cnglycol-ethers.eu
Applications in Materials Science and Polymer Systems
Functionality as an Ester Solvent for Polymeric Compositions
With a boiling point of 267.7°C and a moderate evaporation rate, Butyl 3-butoxypropanoate serves as a high-boiling point solvent. It is utilized in formulating coatings, adhesives, and sealants where it is compatible with a variety of resins. Its function as a solvent is crucial in organic synthesis, especially in esterification reactions, due to its ability to dissolve a wide range of organic compounds. In the production of polymers, it can act as a plasticizer, enhancing the flexibility and workability of plastic materials, which is particularly useful in manufacturing flexible films and coatings.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C11H22O3 |
| Molecular Weight | 202.29 g/mol |
| Boiling Point | 267.7°C at 760 mmHg |
| Density | 0.919 g/cm³ |
| Flash Point | 92.1°C |
| Vapor Pressure | 0.00801 mmHg at 25°C |
| CAS Number | 14144-48-0 |
Source: nist.govchemsynthesis.com
Role in Acrylic Resin Formulations and Coatings
This compound is employed in the formulation of acrylic resins. google.com These resins are key components in high-solids acrylic coatings. google.comgoogle.com The compound is listed among other ether-containing esters used as solvents in the production of these resins. google.com The resulting low molecular weight acrylic resins are particularly useful in creating coatings and adhesives. google.com
Low molecular weight acrylic resins, formulated using solvents such as this compound, are well-suited for high-solids acrylic coatings intended for electrostatic spraying. google.comgoogle.com For these applications, it is preferable that the alpha-olefin components used in the resin synthesis are substantially free of water and trace metals. google.com
Investigation as a Coalescing Agent
Research has shown that this compound is an effective coalescing agent in aqueous coating compositions. google.com A study demonstrated that it was approximately 33% more efficient as a coalescing aid in certain emulsions compared to 2,2,4-trimethylpentanediol-1,3-monoisobutyrate, a widely used coalescing agent. google.com Alkyl 3-alkoxypropionates like this compound generally exhibit higher relative coalescing efficiency and have a faster evaporation rate, which allows for quicker drying times of the coating films. google.com
Table 2: Coalescing Efficiency Comparison
| Coalescing Agent | Average Relative Coalescing Efficiency |
|---|---|
| This compound | 1.33 |
| Isobutyl 3-isobutoxypropionate | 1.13 |
| 2,2,4-trimethylpentanediol-1,3-monoisobutyrate | 1.00 (Reference) |
Source: google.com
Development in Novel Material Formulations
This compound is identified as a component in the development of new materials. For instance, it is listed as a suitable high-boiling solvent for creating hybrid plastics based on phenol (B47542) formaldehyde (B43269) and isocyanate. google.com These hybrid resins are designed for use as adhesive systems. google.com Furthermore, its role extends to the synthesis of other chemical structures, such as in the preparation of butyl 2-amino-3-tert-butoxypropanoate, indicating its utility as a building block in creating novel molecules. researchgate.net
Toxicological and Environmental Impact Research
Mechanistic Toxicology Studies
A thorough search for mechanistic toxicology studies on Butyl 3-butoxypropanoate yielded no specific results. The following subsections outline the data gaps for each specified area of inquiry.
Genotoxicity and Mutagenicity Assessment
No publicly available studies were identified that have assessed the genotoxic or mutagenic potential of this compound. Standard mutagenicity assays, such as the Ames test, and in vitro or in vivo genotoxicity studies, like the micronucleus assay, have not been reported for this specific chemical compound in the reviewed literature.
Exploration of Organ Toxicity Mechanisms from Prolonged Exposure
There is a lack of information regarding the potential mechanisms of organ toxicity resulting from prolonged exposure to this compound. Studies investigating the chronic effects of this compound on specific organ systems are not available in the public domain.
Immunological Sensitization and Allergic Response Pathways
No data could be located concerning the potential of this compound to cause immunological sensitization or to trigger allergic response pathways. The capacity of this compound to act as a sensitizer and the underlying immunological mechanisms have not been documented in the available scientific literature.
Aquatic Ecotoxicity and Ecological Risk Assessment
Specific data on the aquatic ecotoxicity of this compound is not available. Information regarding its potential risks to aquatic organisms and the broader ecosystem is currently undocumented in accessible research. The United States Environmental Protection Agency (EPA) provides aquatic life benchmarks for a wide range of pesticides and other chemicals, but this compound is not among them epa.gov. While general frameworks for ecological risk assessment exist, their application to this specific compound is precluded by the absence of foundational toxicity data regulations.govregulations.govca.gov.
Environmental Fate and Transport Studies
The environmental fate and transport of this compound remain largely uncharacterized in the public scientific record.
Biodegradation Kinetics and Pathways
No studies detailing the biodegradation kinetics and pathways of this compound were found. While research exists on the degradation of other butyl-containing compounds, such as butyltins, these findings are not directly applicable to this compound due to differences in chemical structure and properties nih.gov. The persistence and transformation of this compound in the environment are therefore unknown.
Potential for Bioaccumulation and Environmental Persistence
Environmental persistence refers to the length of time a chemical remains in a particular environment before it is broken down by physical, chemical, or biological processes. The primary mechanisms for the degradation of this compound in the environment are expected to be hydrolysis and biodegradation. As an ester, it is susceptible to hydrolysis, the cleavage of the ester bond by reaction with water, which would yield butanol and 3-butoxypropanoic acid. The rate of hydrolysis is dependent on factors such as pH and temperature.
Biodegradation, the breakdown of organic matter by microorganisms, is anticipated to be a significant degradation pathway for this compound. The linear alkyl chains in both the butyl ester and the butoxy group suggest that the molecule is likely to be readily biodegradable under aerobic conditions. The presence of the ether linkage may slightly influence the rate of degradation compared to simple alkyl esters. In the absence of specific experimental data, its persistence classification under regulations like REACH would be based on data from structurally similar compounds or predictive modeling.
Table 1: Predicted Environmental Fate Properties of this compound
| Parameter | Predicted Value/Potential | Implication |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | Moderate (estimated) | Potential for bioaccumulation in aquatic organisms. |
| Biodegradation | Likely to be readily biodegradable | Low potential for persistence in aerobic environments. |
| Hydrolysis | Susceptible to hydrolysis | A potential degradation pathway in aquatic environments. |
| Mobility in Soil | Moderate to low (inferred from Log Kow) | Potential for some adsorption to soil organic matter. |
Atmospheric Photooxidation and Degradation Products
Once released into the atmosphere, this compound is not expected to persist for long periods. The primary degradation process in the troposphere for organic compounds is reaction with photochemically generated hydroxyl (•OH) radicals. The rate of this reaction is a key determinant of the atmospheric lifetime of the compound.
The structure of this compound contains several sites susceptible to attack by •OH radicals, including the C-H bonds on the alkyl chains and the ether linkage. The reaction is expected to be relatively rapid, leading to a short atmospheric lifetime, likely on the order of hours to a few days.
The atmospheric photooxidation of this compound will result in the formation of a variety of degradation products. The initial reaction with •OH radicals will lead to the formation of carbon-centered radicals, which will then react with molecular oxygen to form peroxy radicals (RO2•). Subsequent reactions of these peroxy radicals will lead to the formation of stable degradation products.
Based on the atmospheric chemistry of similar esters and ethers, the likely degradation products include:
Aldehydes and Ketones: Oxidation of the alkyl chains can lead to the formation of aldehydes such as butanal and formaldehyde (B43269), as well as ketones.
Carboxylic Acids: Further oxidation of aldehydes can result in the formation of carboxylic acids, including butanoic acid and acetic acid.
Carbonyl Compounds from Ester and Ether Fragmentation: The cleavage of the ester and ether bonds can lead to the formation of a variety of smaller oxygenated compounds.
Secondary Organic Aerosols (SOA): Some of the higher molecular weight, less volatile degradation products may contribute to the formation of secondary organic aerosols, which can have an impact on air quality and climate.
The exact distribution of these degradation products will depend on various atmospheric conditions, including the concentration of nitrogen oxides (NOx).
Table 2: Predicted Atmospheric Degradation of this compound
| Parameter | Predicted Outcome | Key Reactants | Potential Degradation Products |
|---|---|---|---|
| Atmospheric Lifetime | Short (hours to days) | Hydroxyl (•OH) radicals | - |
| Primary Degradation Pathway | Photooxidation | Hydroxyl (•OH) radicals, O2, NOx | Butanal, Formaldehyde, Butanoic acid, Acetic acid, SOA precursors |
Regulatory Science and Chemical Safety Evaluation
Exposure Scenario Modeling and Assessment
Exposure scenario modeling is a crucial component of the chemical safety assessment process under regulations such as REACH. It involves the development of scenarios that describe how a substance is manufactured, used, and disposed of, and the operational conditions and risk management measures that are in place to control exposure to humans and the environment.
For this compound, exposure scenarios would be developed for its various industrial and professional uses, such as in coatings, cleaning products, and as a solvent. These scenarios would consider factors such as:
The quantity of the substance used.
The duration and frequency of use.
The physical form of the product (e.g., liquid, aerosol).
The operational conditions (e.g., temperature, ventilation).
The risk management measures in place (e.g., personal protective equipment, local exhaust ventilation).
Mathematical models are then used to estimate the level of exposure to workers, consumers, and the environment for each scenario. These estimated exposure levels are then compared with the predicted no-effect concentrations (PNECs) for the environment and the derived no-effect levels (DNELs) for human health to determine if the risks are adequately controlled.
Predictive Toxicology and Hazard Profiling utilizing High-Throughput Screening Data (e.g., ToxCast)
For many chemicals, including this compound, there may be limited publicly available toxicological data. In such cases, predictive toxicology methods play a vital role in hazard profiling and prioritizing chemicals for further testing.
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the physicochemical, biological, and toxicological properties of a chemical based on its molecular structure. For this compound, QSAR models can be used to estimate endpoints such as skin and eye irritation, sensitization, mutagenicity, and aquatic toxicity. These predictions are valuable for filling data gaps in the absence of experimental data.
These predictive approaches are instrumental in building a preliminary hazard profile for data-poor substances, enabling regulators and manufacturers to make informed decisions about the need for further testing and risk management.
Compliance with International Chemical Regulations (e.g., REACH, CLP)
The production, import, and use of chemical substances in many parts of the world are governed by stringent regulations to ensure a high level of protection for human health and the environment.
REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) is a European Union regulation that places the responsibility on industry to manage the risks from chemicals and to provide safety information on the substances. This compound is registered under REACH, which means that a dossier of information on its properties, uses, and safe handling has been submitted to the European Chemicals Agency (ECHA). This registration is a prerequisite for its legal placement on the EU market.
CLP (Classification, Labelling and Packaging) Regulation is the EU's implementation of the United Nations' Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The CLP regulation ensures that the hazards of chemicals are clearly communicated to workers and consumers through standardized classification and labelling. While a harmonized classification for this compound is not listed in Annex VI of the CLP Regulation, suppliers are obligated to self-classify the substance based on available data. A safety data sheet for this compound indicates hazard statements for acute toxicity, skin irritation, eye irritation, and respiratory irritation. epa.gov
Compliance with these and other international chemical regulations is essential for any company that manufactures, imports, or uses this compound.
Q & A
Q. What advanced spectroscopic techniques are required to analyze the stereochemical behavior of this compound in solution-phase reactions?
- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak IG-3 column) with polarimetric detection to resolve enantiomers. Dynamic NMR studies at variable temperatures (-40°C to 60°C) reveal rotational barriers around the ester oxygen. For ultrafast processes, use time-resolved fluorescence spectroscopy with nanosecond resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
